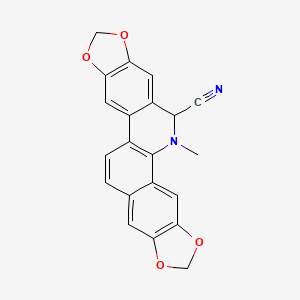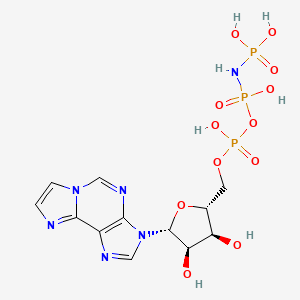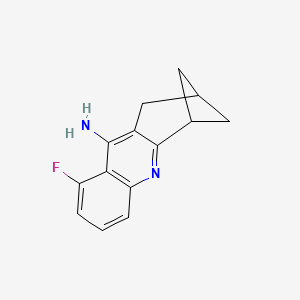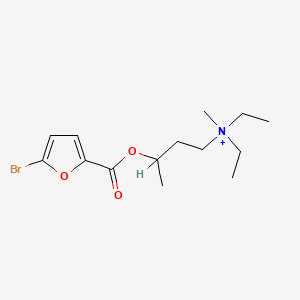
Fubrogonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fubrogonium is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by its molecular structure, which includes a bromine atom and a furan ring, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fubrogonium can be synthesized through a series of chemical reactions involving the bromination of furan derivatives. The typical synthetic route includes the reaction of furan with bromine in the presence of a catalyst to form the brominated furan compound. This intermediate is then reacted with diethylamine and methyl iodide to produce this compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Fubrogonium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of substituted this compound compounds with different functional groups.
Scientific Research Applications
Fubrogonium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of fubrogonium involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are crucial for its therapeutic and biochemical applications .
Comparison with Similar Compounds
Furosemide: A loop diuretic with a similar furan ring structure.
Bupropion: An antidepressant with a different mechanism of action but similar structural features.
Uniqueness: Fubrogonium stands out due to its unique combination of a bromine atom and a furan ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
26660-74-2 |
|---|---|
Molecular Formula |
C14H23BrNO3+ |
Molecular Weight |
333.24 g/mol |
IUPAC Name |
3-(5-bromofuran-2-carbonyl)oxybutyl-diethyl-methylazanium |
InChI |
InChI=1S/C14H23BrNO3/c1-5-16(4,6-2)10-9-11(3)18-14(17)12-7-8-13(15)19-12/h7-8,11H,5-6,9-10H2,1-4H3/q+1 |
InChI Key |
BARVHWUQZBZQAP-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCC(C)OC(=O)C1=CC=C(O1)Br |
Canonical SMILES |
CC[N+](C)(CC)CCC(C)OC(=O)C1=CC=C(O1)Br |
Synonyms |
fubrogonium fubrogonium iodide fubromegan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


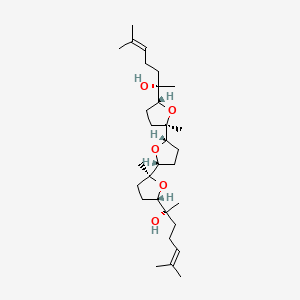



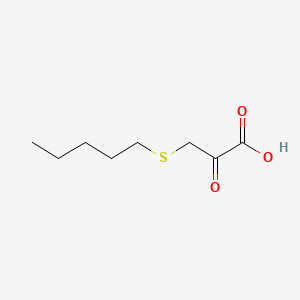

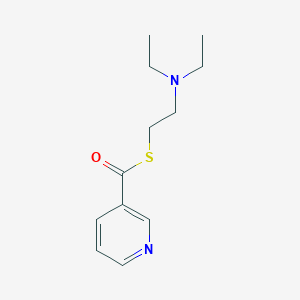

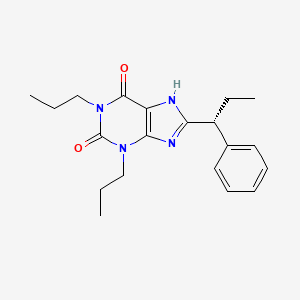
![1,10a,12a-Trimethyl-1,2,3,3a,3b,4,5,5a,6,6a,7,9a,10,10a,10b,11,12,12a-octadecahydrocyclopenta[5,6]naphtho[1,2-f]indazole-1,2-diol](/img/structure/B1201384.png)
